molecular formula C7H8N4O2 B15123512 3-Nitro-benzenecarboximidic acid, hydrazide

3-Nitro-benzenecarboximidic acid, hydrazide

Cat. No.: B15123512
M. Wt: 180.16 g/mol
InChI Key: WRELWPPFMNBQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-benzenecarboximidic acid, hydrazide is an organic compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol It is a derivative of benzenecarboximidic acid, characterized by the presence of a nitro group at the 3-position and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-benzenecarboximidic acid, hydrazide typically involves the reaction of ethyl 3-nitrobenzene-1-carboximidate with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_7\text{H}_7\text{NO}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_8\text{N}_4\text{O}_2 + \text{C}_2\text{H}_5\text{OH} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-benzenecarboximidic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydrazide group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-benzenecarboximidic acid, hydrazide.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

3-Nitro-benzenecarboximidic acid, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-benzenecarboximidic acid, hydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the hydrazide group.

    3-Amino-benzenecarboximidic acid, hydrazide: Similar structure but with an amino group instead of a nitro group.

    Benzohydrazide: Lacks the nitro group.

Uniqueness

3-Nitro-benzenecarboximidic acid, hydrazide is unique due to the presence of both the nitro and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

N'-amino-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H8N4O2/c8-7(10-9)5-2-1-3-6(4-5)11(12)13/h1-4H,9H2,(H2,8,10)

InChI Key

WRELWPPFMNBQOE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/N)/N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.